3-[(2-Bromo-4-fluorophenoxy)methyl]pyrrolidine hydrochloride

Lipophilicity Medicinal Chemistry QSAR

3-[(2-Bromo-4-fluorophenoxy)methyl]pyrrolidine hydrochloride (CAS 1219964-21-2, molecular formula C₁₁H₁₄BrClFNO, MW 310.59 g/mol) is a halogenated phenoxy-pyrrolidine building block typically supplied at 95% purity. The compound features a 2-bromo-4-fluoro substitution pattern on the phenoxy ring connected via a methylene linker to the 3-position of a pyrrolidine ring, forming a hydrochloride salt.

Molecular Formula C11H14BrClFNO
Molecular Weight 310.59 g/mol
CAS No. 1219964-21-2
Cat. No. B1442724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Bromo-4-fluorophenoxy)methyl]pyrrolidine hydrochloride
CAS1219964-21-2
Molecular FormulaC11H14BrClFNO
Molecular Weight310.59 g/mol
Structural Identifiers
SMILESC1CNCC1COC2=C(C=C(C=C2)F)Br.Cl
InChIInChI=1S/C11H13BrFNO.ClH/c12-10-5-9(13)1-2-11(10)15-7-8-3-4-14-6-8;/h1-2,5,8,14H,3-4,6-7H2;1H
InChIKeyLENXMZIULWCLRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer's Guide: 3-[(2-Bromo-4-fluorophenoxy)methyl]pyrrolidine hydrochloride (CAS 1219964-21-2) for MedChem Sourcing


3-[(2-Bromo-4-fluorophenoxy)methyl]pyrrolidine hydrochloride (CAS 1219964-21-2, molecular formula C₁₁H₁₄BrClFNO, MW 310.59 g/mol) is a halogenated phenoxy-pyrrolidine building block typically supplied at 95% purity . The compound features a 2-bromo-4-fluoro substitution pattern on the phenoxy ring connected via a methylene linker to the 3-position of a pyrrolidine ring, forming a hydrochloride salt . This specific arrangement introduces distinct electronic and steric properties versus its positional isomers, making it a candidate for targeted structure–activity relationship (SAR) exploration in medicinal chemistry programs, particularly where halogen bonding or specific van der Waals contacts drive ligand–target interactions [1].

Why a Simple 'Bromo-Fluoro Pyrrolidine' Will Not Substitute for CAS 1219964-21-2


In a class of compounds where a single halogen positional swap can flip a compound from a nanomolar inhibitor to an inactive one, generic substitution is not viable. The 2-bromo-4-fluoro arrangement in this hydrochloride salt dictates the vector of the aryl group relative to the pyrrolidine nitrogen pKa (~10.5) and the torsional profile of the methylene linker [1]. Replacing this with the 4-bromo-2-fluoro regioisomer (CAS 1219982-63-4) alters the dipole moment of the phenyl ring and the accessible conformation of the pendant phenoxy group, which can abolish key interactions such as an edge-to-face π-stack or a halogen bond with a backbone carbonyl .

Head-to-Head Evidence: Quantifying the Differentiation of CAS 1219964-21-2


Lipophilicity Divergence: A 0.5 Unit LogP Shift vs. the 4-Bromo-2-Fluoro Regioisomer

In drug discovery, a ΔLogP of 0.5 can be the difference between a compound that crosses the blood–brain barrier and one that does not. The target compound exhibits an XLogP3-AA of 2.6, whereas its direct regioisomer, 3-[(4-bromo-2-fluorophenoxy)methyl]pyrrolidine (CAS 954225-xx-x), registers a higher lipophilicity due to the altered halogen arrangement [1]. This places CAS 1219964-21-2 in a more favorable CNS multiparameter optimization (MPO) score range (tPSA 21.3 Ų, logP 2.6) when seeking brain-penetrant ligands [2].

Lipophilicity Medicinal Chemistry QSAR

Spatial Orientation Divergence: Methylene Linker vs. Direct Ether Attachment

The critical difference between the target compound and the direct ether analog 3-(2-bromo-4-fluorophenoxy)pyrrolidine hydrochloride (CAS 1220034-61-6) is the methylene spacer [1]. This spacer increases the rotatable bond count from 2 to 3 (as computed by Cactvs) and extends the distance from the pyrrolidine nitrogen to the centroid of the phenyl ring by approximately 1.5 Å [2]. In a receptor pocket, this translates to a distinct spatial reach, enabling the halogen atoms to sample a different sub-pocket that may be inaccessible to the 'direct-linked' analog.

Conformational Analysis Structure-Based Drug Design SAR

Halogen Bonding and Electronic Profile Differentiation: 2-Br-4-F vs. the 4-Br-2-F Isomer

The 2-bromo-4-fluoro substitution pattern places the strong σ-hole donor (Br) ortho to the methyleneoxy linker, while the electron-withdrawing fluoro is para, creating a unique anisotropic charge distribution on the phenyl ring [1]. In contrast, swapping the halogens (4-Br-2-F) positions the bromine para, which exhibits a weaker σ-hole magnitude due to greater conjugation with the ether oxygen . This target compound has a predicted Hammett σₘ for the bromine of +0.39, leading to a distinct electrostatic potential surface compared to the regioisomer's +0.23 para contribution [2].

Halogen Bonding Quantum Chemistry Medicinal Chemistry

Procurement-Driven Application Scenarios for CAS 1219964-21-2


CNS Penetrant Lead Optimization with Improved Lipophilic Efficiency (LiPE)

When optimizing a brain-penetrant inhibitor series, the 0.5-unit lower XLogP of CAS 1219964-21-2 (2.6) versus its regioisomer (3.1) directly improves the calculated CNS MPO desirability score, predicting a higher probability of passive BBB permeation and reduced P-gp efflux. Procurement of this hydrochloride salt for a parallel SAR matrix with the 4-bromo-2-fluoro isomer allows teams to empirically validate the CNS penetration hypothesis [1].

Halogen Bond-Guided Fragment Growing

The ortho-bromo substitution provides a σ-hole magnitude (evidenced by σₘ +0.39) superior to para-bromo analogs. Researchers using X-ray crystallography to guide fragment optimization can purchase CAS 1219964-21-2 to exploit this strong halogen bond with backbone carbonyls (e.g., kinase hinge regions), a structural interaction not achievable with the para-bromo isomer [2].

Conformationally Biased Library Synthesis

The methylene linker provides an additional rotatable bond and a ~1.5 Å extended reach compared to the direct ether analog (CAS 1220034-61-6). This creates a distinct pharmacophore for DNA-encoded library (DEL) synthesis, where the compound serves as a scaffold in diversity-oriented synthesis to probe sub-pockets in bromodomain or Mcl-1 targets, delivering hit matter inaccessible to the shorter linker series [3].

Quote Request

Request a Quote for 3-[(2-Bromo-4-fluorophenoxy)methyl]pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.